2,2-Dimethyl-3-hexanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

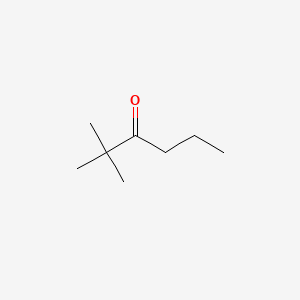

Structure

2D Structure

属性

IUPAC Name |

2,2-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCHXHVFOZBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277953 | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-79-8 | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775H4CM59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethyl-3-hexanone chemical properties and structure

An In-depth Technical Guide to 2,2-Dimethyl-3-hexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound is a branched aliphatic ketone.[1] It is a colorless, transparent liquid at standard temperature and pressure.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 128.21 g/mol | [1][3][4][5] |

| IUPAC Name | 2,2-dimethylhexan-3-one | [1][4] |

| Synonyms | tert-Butyl propyl ketone, 2,2-dimethylhexan-3-one | [1][4][5] |

| CAS Number | 5405-79-8 | [1][4][5] |

| Physical State | Colorless transparent liquid | [1][2] |

| Melting Point | -32.24°C (estimate) | [1] |

| Boiling Point | 145.85°C - 147°C | [1][9] |

| Density | 0.8105 g/cm³ - 0.825 g/cm³ (at 15°C) | [1][10] |

| Vapor Pressure | 4.66 hPa (at 20°C) | [1] |

| Refractive Index | 1.4105 - 1.411 | [1][9] |

Molecular Structure and Spectroscopic Data

The structure of this compound features a ketone functional group on the third carbon of a hexane (B92381) chain, with two methyl groups attached to the second carbon.[1][3] This arrangement includes a quaternary carbon atom.[1]

| Structural Identifier | Value | Source |

| SMILES | CCCC(=O)C(C)(C)C | [1][2][6] |

| InChI | 1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | [1][4][5] |

| InChIKey | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1][4][5][6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum shows characteristic signals for the different hydrogen environments. The six protons of the two methyl groups on the quaternary carbon appear as a singlet around 1.0-1.2 ppm.[3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the ketone group gives a distinct signal in the downfield region of 205-215 ppm.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the ketone functional group.[3]

-

Mass Spectrometry : The mass spectrum shows a molecular ion peak [M]⁺ at m/z 128.[3] The primary fragmentation pattern is α-cleavage adjacent to the carbonyl group.[3]

Synthesis and Reactivity

Synthesis Protocols

Several methods have been reported for the synthesis of this compound.

-

Aldol (B89426) Condensation : A common method involves the base-catalyzed aldol condensation of acetone (B3395972) and tert-butyl propionate.[3] This reaction is typically carried out using aqueous sodium hydroxide (B78521) in an ethanol (B145695) solvent system at a controlled temperature of 25-40°C.[3] The reaction proceeds through a beta-hydroxyketone intermediate which then dehydrates.[3]

-

Ester Hydrolysis : Another route involves the hydrolysis and subsequent decarboxylation of n-butyl 2,2-dimethylhexanoate.[3]

-

Direct Alkylation : The compound can also be formed through the direct alkylation of suitable precursors under controlled conditions.[3]

A documented synthesis method can be found in the scientific journal Tetrahedron, Volume 29, page 479, from 1973.[1]

Chemical Reactivity

The chemical behavior of this compound is characteristic of ketones.

-

Nucleophilic Addition : The carbonyl group is susceptible to nucleophilic attack by reagents such as Grignard reagents and hydrides.[3]

-

Condensation Reactions : It can participate in aldol condensation reactions with other aldehydes or ketones under basic conditions.[3]

-

Reduction : The ketone functional group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[3]

Experimental Workflows and Structural Visualization

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.

Caption: Ball-and-stick representation of this compound.

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][11]

| Hazard Class | GHS Category |

| Flammable liquids | Category 3 |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and keeping it away from heat, sparks, and open flames.[12][13]

Applications

The primary application of this compound is as a solvent in organic synthesis.[3] Its relatively non-polar nature allows it to dissolve a range of non-polar and slightly polar compounds.[3]

References

- 1. This compound (5405-79-8) for sale [vulcanchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Buy this compound | 5405-79-8 [smolecule.com]

- 4. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

2,2-Dimethyl-3-hexanone CAS number and IUPAC name

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanone is a branched aliphatic ketone recognized for its specific structural arrangement, featuring a ketone functional group at the third carbon of a hexane (B92381) chain and two methyl groups on the second carbon.[1][2] This configuration, particularly the quaternary carbon adjacent to the carbonyl group, influences its chemical reactivity and physical properties.[2] It serves as a useful compound in organic synthesis.[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, and relevant experimental data.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name and its CAS registry number, ensuring unambiguous reference in scientific literature and chemical databases.

The relationship between these primary identifiers is illustrated below.

Physicochemical Properties

This compound is a colorless, transparent liquid at standard temperature and pressure.[2][8][9] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][5][6] |

| Molecular Weight | 128.21 g/mol | [1][2][5][6] |

| Boiling Point | 145.85 - 147 °C | [2][8][10] |

| Density | 0.8105 - 0.825 g/cm³ | [2][8] |

| Refractive Index | 1.4105 | [2][8] |

| Flash Point | 34.4 °C | [8] |

| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCC(=O)C(C)(C)C | [1][2][10] |

Experimental Protocols

A common method for the synthesis of this compound involves a base-catalyzed aldol (B89426) condensation.[1]

-

Reactants: Acetone (B3395972) and tert-butyl propionate.[1]

-

Catalyst: Aqueous sodium hydroxide.[1]

-

Solvent: Ethanol.[1]

-

General Procedure: The reaction mechanism involves the deprotonation of acetone by the base to form a reactive enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of tert-butyl propionate.[1] The resulting intermediate subsequently yields this compound.[1]

-

Critical Parameters: Maintaining the reaction temperature between 25-40°C and controlling the stoichiometric ratios of the reactants are crucial for maximizing the yield and minimizing the formation of side products.[1]

The workflow for this synthesis is outlined in the diagram below.

The structure of this compound can be confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive identification of the ketone functional group through a characteristic strong absorption band for the C=O stretch.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows distinct signals corresponding to the different proton environments. The two methyl groups attached to the quaternary carbon typically appear as a sharp singlet integrating to six protons.[1]

-

¹³C NMR: The carbon skeleton is resolved, with the carbonyl carbon showing a characteristic downfield resonance in the range of 205-215 ppm due to significant deshielding.[1]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak [M]⁺ at m/z 128, which corresponds to the molecular weight of the compound.[1] The predominant fragmentation pattern observed is α-cleavage adjacent to the carbonyl group.[1]

References

- 1. Buy this compound | 5405-79-8 [smolecule.com]

- 2. This compound (5405-79-8) for sale [vulcanchem.com]

- 3. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [stenutz.eu]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-hexanone

This guide provides a comprehensive overview of the key physical properties of 2,2-Dimethyl-3-hexanone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling this compound. This document outlines the experimentally determined values for these properties, details the protocols for their measurement, and includes a visual representation of the experimental workflow.

Physical Properties of this compound

This compound is a colorless, transparent liquid with the chemical formula C₈H₁₆O.[1][2] It is also known by synonyms such as tert-butyl propyl ketone.[3] The physical characteristics of this aliphatic ketone are crucial for its application and handling in a laboratory setting.

Data Summary

The boiling point and density of this compound have been determined through various experimental measurements. A summary of these values is presented in the table below for easy reference and comparison.

| Physical Property | Reported Value(s) |

| Boiling Point | 145.85 °C, 147 °C, 149.9 °C[1][4][5] |

| Density | 0.8105 g/cm³, 0.812 g/cm³, 0.825 g/cm³ (at 15 °C)[1][4] |

Experimental Protocols

The accurate determination of the boiling point and density of a liquid compound like this compound is fundamental for its characterization and quality control. The following sections detail the standard experimental methodologies for these measurements.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For pure compounds, this is a distinct temperature, while mixtures will boil over a range of temperatures.

Micro Reflux Method

This method is suitable for small sample volumes (approximately 0.5 mL) and provides a reasonably accurate measurement.

-

Apparatus: A small test tube, a thermometer, a heating block or oil bath, a magnetic stirrer and stir bar, and a clamp.

-

Procedure:

-

Place approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.

-

Clamp the test tube in the heating block or suspend it in an oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the formation of a "reflux ring," which is a ring of condensed liquid on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate reading.

-

The stable temperature reading on the thermometer when the liquid is gently refluxing is the observed boiling point.[5]

-

Capillary Method (Siwoloboff Method)

This is another common and efficient method for determining the boiling point of small quantities of liquid.

-

Apparatus: A capillary tube (sealed at one end), a small test tube (e.g., a Durham tube), a thermometer, a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube), and a means to attach the test tube to the thermometer.

-

Procedure:

-

Place a few drops of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently and stir to ensure uniform temperature distribution.[4]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[2]

-

2.2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Using a Graduated Cylinder and Balance

This is a straightforward method for determining density, suitable for general laboratory use.

-

Apparatus: A graduated cylinder, an electronic balance.

-

Procedure:

-

Measure the mass of the clean, dry graduated cylinder and record it.

-

Add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, repeat the measurement with different volumes and calculate the average density.[7]

-

Using a Pycnometer (Specific Gravity Bottle)

For more precise density measurements, a pycnometer is used. This is a flask with a specific, accurately known volume.

-

Apparatus: A pycnometer, an electronic balance, a water bath for temperature control.

-

Procedure:

-

Measure the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside.

-

Measure the mass of the pycnometer filled with the liquid.

-

Calculate the mass of the liquid.

-

To determine the exact volume of the pycnometer, repeat the process with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Calculate the volume of the pycnometer using the mass and known density of the reference liquid.

-

Calculate the density of this compound using its mass and the determined volume of the pycnometer.

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

2,2-Dimethyl-3-hexanone molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2,2-Dimethyl-3-hexanone, a branched aliphatic ketone. The information is presented to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

This compound is a colorless, transparent liquid at standard temperature and pressure.[1] Its structure consists of a hexane (B92381) chain with a ketone functional group at the third carbon and two methyl groups at the second carbon position.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 5405-79-8 |

| IUPAC Name | 2,2-Dimethylhexan-3-one |

| Synonyms | tert-Butyl propyl ketone, 2,2-dimethylhexan-3-one |

Data sourced from multiple chemical databases.[1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical characterization of this compound are typically documented in specialized chemical literature, such as peer-reviewed journals or patents. A documented synthesis method can be found in Tetrahedron, Volume 29, page 479, published in 1973.[1]

Standard analytical methodologies for the characterization of this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) functional group stretch.

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio and fragmentation pattern, confirming the molecular weight.[2]

-

Gas Chromatography (GC): To assess purity and for separation from reaction mixtures.

The development of specific experimental protocols would be contingent on the research or application context, such as its use as a starting material, a solvent, or a reference standard.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

Caption: Logical relationship between chemical name, structure, formula, and molecular weight.

References

Spectroscopic Analysis of 2,2-Dimethyl-3-hexanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-hexanone (CAS No: 5405-79-8), a branched aliphatic ketone.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

Proton NMR provides information about the number of different types of protons and their neighboring environments. Protons adjacent to the carbonyl group are characteristically deshielded and appear in the 2.0-2.5 ppm region.[4][5]

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| ~2.4 | 2H | Triplet (t) | -CH₂- (C4) |

| ~1.5 | 2H | Sextet | -CH₂- (C5) |

| ~1.1 | 9H | Singlet (s) | -C(CH₃)₃ (C1 & C2-methyls) |

| ~0.9 | 3H | Triplet (t) | -CH₃ (C6) |

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

Carbon NMR reveals the number of unique carbon environments in the molecule. The carbonyl carbon of a ketone is highly deshielded, typically appearing downfield around 200 ppm or higher.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~215 | C=O (C3) |

| ~45 | -C(CH₃)₃ (C2) |

| ~35 | -CH₂- (C4) |

| ~26 | -C(CH₃)₃ (C1 & C2-methyls) |

| ~18 | -CH₂- (C5) |

| ~14 | -CH₃ (C6) |

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹.[4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (sp³ aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6] In the electron ionization (EI) mass spectrum of a ketone, a common fragmentation pattern is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 57 | Base Peak (100) | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Weigh approximately 5-20 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[7] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used for locking and shimming the spectrometer.[7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be at least 50 mm from the bottom of the tube.[7]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution.[7]

-

Acquisition: Set the desired experimental parameters for either ¹H or ¹³C NMR. This includes the number of scans, pulse sequence, and spectral width. The spectrum is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for analyzing pure liquid samples.[8]

-

Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone (B3395972) and allow them to dry completely.[8][9]

-

Sample Application: Place a single drop of liquid this compound onto the face of one salt plate.[8][10]

-

Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[8][10]

-

Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]

-

Background Scan: Run a background spectrum with no sample in the beam path. This is to subtract any signals from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the this compound sample. The instrument measures the absorption of infrared radiation at different frequencies.[11]

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to the desiccator.[8]

Mass Spectrometry Protocol (Electron Ionization - EI)

This protocol describes a common method for analyzing volatile organic compounds.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. This can be done via direct injection or, more commonly, through a gas chromatograph (GC-MS) which separates components of a mixture before they enter the mass spectrometer.

-

Vaporization: The sample is vaporized in a high vacuum, low-pressure environment.[12]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).[12][14]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading it to fragment into smaller, charged ions and neutral radicals.[14]

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][14] In most cases, the charge (z) is +1, so the m/z value is equivalent to the mass of the ion.[13]

-

Detection: A detector measures the abundance of ions at each m/z value, and a computer generates a mass spectrum, which is a plot of relative intensity versus m/z.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as this compound, using the spectroscopic techniques discussed.

References

- 1. Buy this compound | 5405-79-8 [smolecule.com]

- 2. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]

- 3. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Synthesis of 2,2-Dimethyl-3-hexanone via Aldol Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dimethyl-3-hexanone, a valuable ketone in organic synthesis, through the robust and versatile aldol (B89426) condensation reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key data for the characterization of the final product.

Introduction

This compound, also known as tert-butyl propyl ketone, is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] Its unique structural features, particularly the sterically hindered t-butyl group adjacent to the carbonyl, impart specific reactivity and physical properties that make it a useful intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The aldol condensation provides a classical and efficient method for the carbon-carbon bond formation required for its synthesis.[3][4][5]

Synthetic Pathway: Aldol Condensation

The synthesis of this compound is achieved via a base-catalyzed crossed aldol condensation between pinacolone (B1678379) (3,3-dimethyl-2-butanone) and propionaldehyde (B47417) (propanal). In this reaction, the enolate of pinacolone, formed by deprotonation of an α-hydrogen by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of propionaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the α,β-unsaturated ketone, which is subsequently reduced to the target saturated ketone. However, for the synthesis of the saturated ketone, the reaction is typically controlled to favor the aldol addition product, which is then dehydrated and reduced in subsequent steps, or by controlling the reaction to directly yield the saturated ketone if a reducing agent is present. For the purpose of this guide, we will focus on the condensation to the α,β-unsaturated ketone followed by a conceptual reduction, as direct one-pot condensation-reduction is less common for this specific transformation.

The overall reaction is as follows:

Step 1: Aldol Condensation & Dehydration

Pinacolone + Propionaldehyde → 2,2-Dimethyl-4-hexen-3-one + H₂O

Step 2: Reduction (Conceptual)

2,2-Dimethyl-4-hexen-3-one + [H] → this compound

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 5405-79-8 | [1][2] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 147-149.9 °C at 760 mmHg | [7][8] |

| Density | 0.812 - 0.825 g/cm³ at 15-20 °C | [7][8] |

| Refractive Index | ~1.411 | [7] |

Experimental Protocol

The following protocol is adapted from a similar aldol condensation of pinacolone with benzaldehyde (B42025) and is expected to provide a good yield of the desired product.[9]

Materials and Equipment

-

Pinacolone (≥98%)

-

Propionaldehyde (≥97%)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of pinacolone in 100 mL of 95% ethanol.

-

Addition of Aldehyde: To this solution, add 6.4 g (0.11 mol) of propionaldehyde.

-

Initiation of Condensation: Prepare a solution of 5.0 g (0.125 mol) of sodium hydroxide in 50 mL of water. Slowly add the NaOH solution to the stirred mixture of the ketone and aldehyde.

-

Reaction: The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40-50 °C) can be applied.[10]

-

Workup: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[9]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key mechanistic steps of the base-catalyzed aldol condensation and the general experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Khan Academy [khanacademy.org]

- 5. magritek.com [magritek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-hexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-hexanone, a ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the general principles of ketone solubility, expected solubility trends for this compound, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon chain, dictates its solubility behavior. The polarity of the carbonyl group allows for dipole-dipole interactions, while the alkyl portion contributes to van der Waals forces.[3]

In general, ketones are soluble in most common organic solvents.[3] The principle of "like dissolves like" is the primary determinant of solubility. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the polarity and structure of the solvent.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL) |

| Polar Aprotic | Acetone | 5.1 | > 50 |

| Ethyl Acetate | 4.4 | > 50 | |

| Tetrahydrofuran (THF) | 4.0 | > 50 | |

| Acetonitrile | 5.8 | ~ 40 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~ 30 | |

| Polar Protic | Ethanol | 4.3 | > 50 |

| Methanol | 5.1 | > 50 | |

| 1-Butanol | 3.9 | > 50 | |

| Water | 10.2 | < 1 (Limited solubility)[4] | |

| Nonpolar | Hexane | 0.1 | > 50 |

| Toluene | 2.4 | > 50 | |

| Diethyl Ether | 2.8 | > 50 | |

| Chloroform | 4.1 | > 50[5] |

Disclaimer: The data presented in Table 1 are illustrative examples based on the expected solubility of a medium-chain ketone in various organic solvents. These values are not based on experimental measurements for this compound and should be used for guidance purposes only.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental protocols should be followed. The static equilibrium method, often referred to as the shake-flask method, is a widely accepted technique for determining the solubility of a compound in a solvent.[6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with airtight seals

3.2. Experimental Procedure (Static Equilibrium Method)

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid or liquid phase of the solute remains after equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6] The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved solute from the saturated solution. If necessary, centrifugation can be used to facilitate the separation of fine particles.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated analytical technique such as GC or HPLC to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the static equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: As a moderately polar compound, this compound will be most soluble in solvents with similar polarity.[6]

-

Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature.[6] This is because the dissolution process is often endothermic.

-

Solvent Structure: The size and shape of the solvent molecules can affect their ability to solvate the solute molecules.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure as a ketone provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in a wide range of common organic solvents, with limited solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Further research to quantify the solubility of this compound in various pharmaceutically and industrially relevant solvents is warranted.

References

- 1. Buy this compound | 5405-79-8 [smolecule.com]

- 2. This compound (5405-79-8) for sale [vulcanchem.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. CAS 1888-57-9: 2,5-Dimethyl-3-hexanone | CymitQuimica [cymitquimica.com]

- 5. 2,5-DIMETHYL-3-HEXANONE CAS#: 1888-57-9 [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2-Dimethyl-3-hexanone (CAS No. 5405-79-8), a branched aliphatic ketone. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless, transparent liquid with a molecular formula of C8H16O and a molecular weight of 128.21 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1][3] |

| Boiling Point | 145.85°C - 147°C | [1][4][5] |

| Melting Point | -32.24°C (estimate) | [1][4] |

| Density | 0.8105 g/cm³ - 0.825 g/cm³ @ 15°C | [1][4] |

| Vapor Pressure | 4.66 hPa at 20°C | [1] |

| Flash Point | 34.4°C | [4] |

| Refractive Index | 1.4105 - 1.411 | [1][5] |

| SMILES Notation | CCCC(=O)C(C)(C)C | [1] |

| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include flammability and irritation.[2]

GHS Pictograms:

-

GHS02: Flame - Flammable liquid

-

GHS07: Exclamation Mark - Irritant (skin, eye, respiratory), Harmful if swallowed

Signal Word: Danger [1] or Warning [2] (Note: Signal words may vary by supplier and concentration.)

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H226: Flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available in the provided search results. The data presented in this guide are sourced from safety data sheets provided by chemical suppliers. These suppliers are responsible for conducting or commissioning the necessary experimental work to determine the hazardous properties of their products in accordance with regulatory requirements.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 5.

-

Use only in well-ventilated areas or under a chemical fume hood.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Ground and bond container and receiving equipment.[6]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6][7]

-

Store in a cool place.[7]

-

Store locked up.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7] Water mist may be used to cool closed containers.[7]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

Caption: General workflow for responding to a chemical spill.

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent product from entering drains.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of properly.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[7]

-

Hazardous Decomposition Products: No data available.

Toxicological Information

The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed.[1][2] Specific LD50 or LC50 data are not provided in the searched documents. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical. All laboratory personnel must be trained in proper chemical handling and emergency procedures.

References

A Technical Guide to 2,2-Dimethyl-3-hexanone: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-hexanone (CAS No. 5405-79-8), a branched aliphatic ketone. It details the compound's physicochemical properties, outlines established synthetic methodologies, and presents a survey of its commercial availability from various suppliers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry and materials science. It is important to note that, despite its availability for research purposes, a thorough review of scientific literature reveals a significant gap in the understanding of this compound's biological activity. As of this writing, there is no published data on its pharmacological effects, mechanism of action, or any associated signaling pathways.

Chemical and Physical Properties

This compound, also known as tert-butyl propyl ketone, is a colorless liquid at room temperature.[1] Its key chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5405-79-8[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| IUPAC Name | 2,2-dimethylhexan-3-one[2] |

| Synonyms | tert-Butyl propyl ketone, 3-Hexanone, 2,2-dimethyl-[2] |

| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N[2] |

| SMILES | CCCC(=O)C(C)(C)C[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Colorless transparent liquid[1] |

| Boiling Point | 145.85 °C[1] |

| Melting Point | -32.24 °C (estimate)[1] |

| Density | 0.8105 g/cm³[1] |

| Vapor Pressure | 4.66 hPa at 20°C[1] |

| Refractive Index | 1.4105[1] |

Synthesis of this compound

The synthesis of this compound has been documented in the scientific literature, with one notable method described in a 1973 paper in the journal Tetrahedron.[1][3] While the full text of this specific paper is not publicly available through general searches, other sources describe several viable synthetic routes.[4] These include aldol (B89426) condensation, ester hydrolysis, direct alkylation, and acid-catalyzed ketonic decarboxylation.[4]

One commonly referenced method is the reaction of a Grignard reagent with an appropriate nitrile.[5] A plausible synthetic workflow for this approach is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction (Representative)

Disclaimer: The following protocol is a representative example based on general principles of Grignard reactions for ketone synthesis and has not been directly extracted from the cited literature. Researchers should consult the original publication (Tetrahedron, 1973 , 29, 479) for the specific, validated experimental details.

Materials:

-

Propylmagnesium bromide (Grignard reagent)

-

2,2-Dimethylpropanenitrile (tert-butyl cyanide)

-

Anhydrous diethyl ether

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride)

-

Hydrochloric acid

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a solution of 2,2-dimethylpropanenitrile in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a solution of propylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the intermediate imine salt is hydrolyzed by the slow, careful addition of an aqueous solution of a weak acid, such as ammonium chloride.

-

The resulting mixture is then treated with hydrochloric acid to fully hydrolyze the imine to the corresponding ketone.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific and patent literature reveals a notable absence of data regarding the biological activity of this compound. There are no published studies detailing its effects in biological assays, its potential as a pharmacological agent, or its interaction with any known signaling pathways or cellular targets. While some suppliers indicate its applicability for biochemical experiments and drug synthesis research, no specific applications or findings are publicly documented.[6]

This lack of information presents both a challenge and an opportunity for the research community. The compound's unique structural features may warrant its inclusion in screening libraries for various biological targets. However, any research in this area would be exploratory, without the guidance of prior art.

Commercial Availability and Suppliers

This compound is available for purchase from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier.

Table 3: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | Not specified | Varies |

| Fisher Scientific | This compound, 99% | 99%[7] | 1 g[7] |

| Vulcanchem | This compound | Not specified[1] | Inquire |

| TargetMol | This compound | Not specified[6] | Inquire |

Note: Pricing and availability are subject to change and may require institutional login for viewing.

Conclusion

This compound is a readily available chemical compound with established synthetic routes. Its well-defined physicochemical properties make it a useful building block in organic synthesis. However, the current body of scientific knowledge is strikingly devoid of any information regarding its biological effects. For researchers and professionals in drug development, this compound represents an uncharted territory. While its potential as a scaffold or pharmacophore is unknown, the lack of existing data underscores the need for foundational biological screening to ascertain any potential therapeutic or toxicological relevance. Until such studies are undertaken, the utility of this compound will likely remain confined to the realm of synthetic and materials chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (5405-79-8) for sale [vulcanchem.com]

- 4. Buy this compound | 5405-79-8 [smolecule.com]

- 5. Synthesis [smakbo.github.io]

- 6. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-3-hexanone as a Non-Polar Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-Dimethyl-3-hexanone as a non-polar solvent for organic synthesis. This document includes its physicochemical properties, potential applications, and example protocols for its use in common organic reactions.

Introduction

This compound, also known as tert-butyl propyl ketone, is a branched aliphatic ketone with the molecular formula C8H16O.[1] Its unique structure, featuring a sterically hindered ketone group, imparts specific properties that make it a subject of interest as a non-polar solvent in organic chemistry.[2] This document outlines its characteristics and provides guidance for its application in a laboratory setting.

Physicochemical Properties

This compound is a colorless, transparent liquid at standard temperature and pressure.[1][3] Its physical and chemical properties are summarized in the table below. The relatively low polarity and moderate boiling point make it a viable alternative to other non-polar solvents in various applications.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][2][5] |

| CAS Number | 5405-79-8 | [1][2][4] |

| Appearance | Colorless transparent liquid | [1][3][4] |

| Boiling Point | 145.85°C - 147°C | [1][4][6] |

| Melting Point | -32.24°C (estimate) | [1][4] |

| Density | 0.8105 - 0.825 g/cm³ | [1][4] |

| Refractive Index | 1.4105 - 1.411 | [1][4][6] |

| Flash Point | 34.4°C | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [7] |

Health and Safety Information

This compound is classified as an irritant and is flammable.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Applications in Organic Synthesis

As a relatively non-polar solvent, this compound is suitable for dissolving non-polar and slightly polar compounds.[2] Its ketone functional group, while providing some polarity, is sterically hindered, which can influence reaction pathways and selectivity. Potential applications as a solvent include:

-

Nucleophilic Addition Reactions: The carbonyl group can serve as an electrophilic site for reactions with Grignard reagents or organolithium compounds. The solvent itself can participate in or influence these reactions.

-

Condensation Reactions: It can potentially be used in aldol-type condensation reactions, although its own enolizability should be considered.[2]

-

Reduction Reactions: The ketone can be reduced to the corresponding alcohol, and the solvent can be used for reductions of other functional groups where a non-polar medium is required.[2]

-

General Organic Synthesis: It can be employed as a medium for various reactions involving non-polar substrates and reagents, where its specific boiling point is advantageous for temperature control.

Experimental Protocols

The following are example protocols demonstrating the potential use of this compound as a solvent. These are general procedures and may require optimization for specific substrates.

5.1. Protocol 1: Grignard Reaction with an Ester

This protocol describes a general procedure for the reaction of a Grignard reagent with an ester, where this compound is used as the non-polar solvent.

Workflow Diagram:

Caption: Workflow for a Grignard reaction using this compound as a solvent.

Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in anhydrous this compound (5-10 mL per mmol of ester).

-

Reaction: Cool the solution to 0°C using an ice bath. Add the Grignard reagent (2.5 eq, commercially available or freshly prepared) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution at 0°C.

-

Work-up: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

5.2. Protocol 2: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction to form an alkene, using this compound as the solvent.

Workflow Diagram:

Caption: General workflow for a Wittig reaction in this compound.

Methodology:

-

Ylide Generation: In a separate flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous this compound. Add a strong base (e.g., n-BuLi or NaHMDS, 1.1 eq) at the appropriate temperature (e.g., 0°C or -78°C) and stir to form the ylide.

-

Substrate Addition: In another flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous this compound.

-

Reaction: Add the ylide solution to the aldehyde/ketone solution dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water. The precipitated triphenylphosphine oxide can be removed by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting alkene by column chromatography.

Logical Relationship of Solvent Properties and Application

The utility of this compound as a solvent is dictated by a balance of its physical and chemical properties.

Caption: Relationship between the properties of this compound and its application as a solvent.

Conclusion

This compound presents itself as a potentially useful non-polar solvent for specific applications in organic synthesis. Its moderate boiling point allows for good thermal control of reactions, and its sterically hindered ketone functionality may offer unique selectivity in certain transformations. Researchers are encouraged to consider this compound as an alternative to more common non-polar solvents, particularly when fine-tuning reaction conditions for improved outcomes. Further investigation into its broader applicability is warranted.

References

- 1. This compound (5405-79-8) for sale [vulcanchem.com]

- 2. Buy this compound | 5405-79-8 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. CAS 1888-57-9: 2,5-Dimethyl-3-hexanone | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for 2,2-Dimethyl-3-hexanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanone is a synthetic organic compound with the molecular formula C₈H₁₆O.[1][2] It is a colorless, transparent liquid characterized by a ketone functional group at the third carbon of a hexane (B92381) chain, with two methyl groups attached to the second carbon.[1][2] This sterically hindered ketone, also known as tert-butyl propyl ketone, possesses unique chemical properties that make it a subject of interest in organic synthesis. While direct application as an intermediate in the synthesis of specific, commercially available pharmaceuticals is not extensively documented in publicly available literature, its reactivity profile suggests its potential as a versatile building block for the construction of complex molecular architectures relevant to drug discovery.

This document provides an overview of the properties of this compound, outlines general synthetic protocols for its preparation, and details its potential applications in synthetic schemes that are foundational to pharmaceutical development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| CAS Number | 5405-79-8 | [2] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 147 °C | [4] |

| Density | 0.825 g/cm³ at 15 °C | [4] |

| Refractive Index | 1.4105 | [4] |

| Flash Point | 34.4 °C | [4] |

| Solubility | Soluble in organic solvents; relatively non-polar | [1] |

| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [2] |

| SMILES | CCCC(=O)C(C)(C)C | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved via an aldol (B89426) condensation reaction.[1]

Protocol: Synthesis via Aldol Condensation

This protocol describes the base-catalyzed condensation of acetone (B3395972) and tertiary butyl propionate (B1217596).

Materials:

-

Acetone

-

Tertiary butyl propionate

-

Sodium hydroxide (B78521) (aqueous solution)

-

Ethanol

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tertiary butyl propionate in ethanol.

-

Add acetone to the solution. The stoichiometric ratio of the reactants should be carefully controlled to maximize yield.[1]

-

Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring. The addition should be done at a controlled temperature, typically between 25-40°C, to manage the exothermic reaction and prevent side product formation.[1]

-

After the addition of the base, continue stirring the mixture at the same temperature for a specified period to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves partitioning the mixture between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, dry it over a suitable drying agent like anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Potential Applications in Pharmaceutical Synthesis

While specific examples of this compound as a direct intermediate for known drugs are scarce, its chemical functionality allows for its use in various reactions that are fundamental to the synthesis of bioactive molecules. The presence of a ketone carbonyl group and alpha-protons allows for a range of chemical transformations.

General Reactivity

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydrides. This reaction is a cornerstone for building molecular complexity and introducing new functional groups.[1]

-

Condensation Reactions: It can participate in aldol-type condensation reactions with other carbonyl compounds, leading to the formation of α,β-unsaturated ketones, which are important precursors for various heterocyclic and carbocyclic systems.[1]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2,2-dimethyl-3-hexanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1] Chiral reduction can provide access to enantiomerically enriched building blocks.

-

Derivatization: The carbonyl group can be converted into other functional groups such as imines, oximes, or hydrazones, which can then be further elaborated.

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow where this compound could serve as a starting material for the synthesis of a more complex, potentially bioactive molecule.

Caption: Hypothetical synthetic pathway starting from this compound.

Experimental Protocol: Grignard Reaction with this compound

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent to form a tertiary alcohol.

Materials:

-

This compound

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of the alkyl or aryl halide in anhydrous ether or THF dropwise. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

Continue the addition of the halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Ketone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve this compound in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with additional ether or THF.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography or distillation.

-

Conclusion

This compound is a readily synthesized ketone with potential as a building block in organic synthesis. While its direct role as an intermediate in the production of established pharmaceuticals is not well-documented, its reactivity allows for its incorporation into synthetic routes for novel and complex molecules. The protocols and data provided herein serve as a guide for researchers and scientists in utilizing this compound in their synthetic endeavors, particularly in the exploration of new chemical entities for drug discovery.

References

Application Notes and Protocols: Synthesis of a Novel Woody-Amber Fragrance Intermediate from 2,2-Dimethyl-3-hexanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-3-hexanone is a ketone with potential applications in the fragrance and flavor industry.[1] Its sterically hindered carbonyl group, flanked by a tert-butyl group, offers unique reactivity that can be exploited to synthesize novel fragrance compounds with interesting olfactory properties. While direct, extensive literature on its application in fragrance synthesis is limited, its structure suggests its utility as a building block for creating complex molecules with desirable woody, amber, or fruity notes. Ketones are versatile precursors in fragrance chemistry, participating in a variety of carbon-carbon bond-forming reactions to generate a diverse range of odorants.[2][3][4]

This document outlines a hypothetical application of this compound in the synthesis of a novel fragrance intermediate with a potential woody-amber scent profile. The proposed synthesis involves a Grignard reaction to introduce a cyclic moiety, a common structural motif in woody and amber odorants, followed by dehydration to yield a stable fragrance compound.[5][6][7]

Hypothetical Reaction Scheme

The proposed synthetic route involves the reaction of this compound with a Grignard reagent, followed by an acid-catalyzed dehydration to yield a novel unsaturated fragrance compound. This two-step sequence is a common strategy for converting ketones into more complex fragrance molecules.

Diagram of the Hypothetical Reaction Pathway

Caption: Hypothetical synthesis of a novel fragrance compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical quantitative data for the proposed two-step synthesis.

Table 1: Reaction Conditions and Yields